molecular formula C14H11NO B1620819 3-(1H-indol-2-yl)phenol CAS No. 40756-70-5

3-(1H-indol-2-yl)phenol

Cat. No.: B1620819
CAS No.: 40756-70-5
M. Wt: 209.24 g/mol
InChI Key: NEHVUPZZAIICMZ-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)phenol is an organic compound that features an indole ring fused to a phenol group. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of both the indole and phenol moieties in this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(1H-indol-2-yl)phenol involves the condensation of 3-(2-nitrovinyl)indole with phenols in the presence of polyphosphoric acid. This reaction typically requires heating and results in the formation of the desired product through a series of rearrangements and condensations .

Another approach involves the use of metal-catalyzed C-C bond-forming reactions to couple indole derivatives with functionalized aromatic precursors . These reactions often employ catalysts such as palladium or copper and require specific reaction conditions, including controlled temperatures and the presence of ligands to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids or other catalysts.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

3-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3-(1H-indol-2-yl)phenol is often attributed to its ability to interact with multiple molecular targets and pathways. For example, it can bind to specific receptors or enzymes, modulating their activity and leading to various therapeutic effects . The indole moiety is known to engage in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-2-yl)phenol is unique due to the specific positioning of the indole and phenol groups, which can influence its reactivity and biological activity. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(1H-indol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHVUPZZAIICMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378048
Record name 3-(1H-indol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40756-70-5
Record name 3-(1H-indol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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